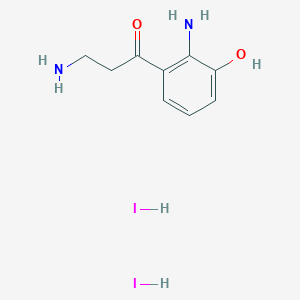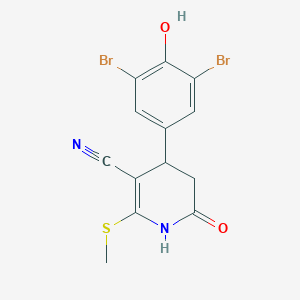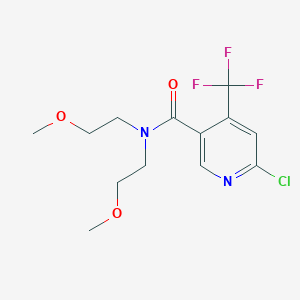
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of certain inflammatory disorders and improve the survival rate of animals with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potential to selectively target certain enzymes or signaling pathways. This can provide insights into the underlying mechanisms of various diseases and aid in the development of new treatments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles.
Méthodes De Synthèse
The synthesis of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-bis(2-methoxyethyl)amine and finally, the reaction of the resulting product with chloroacetyl chloride. The product is then purified by recrystallization.
Applications De Recherche Scientifique
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In agriculture, it has been studied as a potential herbicide and fungicide. In material science, it has been investigated for its potential use in the development of new materials.
Propriétés
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O3/c1-21-5-3-19(4-6-22-2)12(20)9-8-18-11(14)7-10(9)13(15,16)17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWHCYYUWCYKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2899701.png)
![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
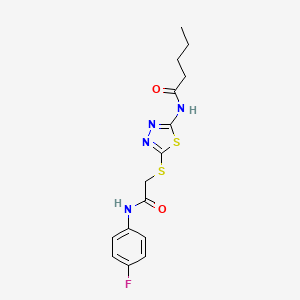
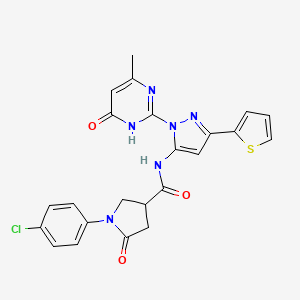

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
